Product packaging for Ethyl 2,6-dichloronicotinate(Cat. No.:CAS No. 58584-86-4)

Ethyl 2,6-dichloronicotinate

Cat. No.: B1337556
CAS No.: 58584-86-4
M. Wt: 220.05 g/mol
InChI Key: KKYBVLDQTWQETN-UHFFFAOYSA-N
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Description

Historical Trajectory and Initial Research Context of Ethyl 2,6-dichloronicotinate

While the precise historical details of the first synthesis of this compound are not extensively documented in readily available literature, its emergence is intrinsically linked to the broader development of halogenated pyridines in organic chemistry. The initial research focus on compounds like this compound was driven by the need for versatile chemical intermediates. The presence of two chlorine atoms on the pyridine (B92270) ring offers multiple reaction sites, allowing for selective functionalization and the construction of more complex molecular architectures. Early investigations likely explored its reactivity in nucleophilic substitution reactions, where the chlorine atoms could be displaced by various nucleophiles to introduce new functional groups.

Academic Significance and Research Rationale for Investigating this compound

The academic significance of this compound lies primarily in its role as a versatile building block for the synthesis of biologically active molecules. chemimpex.com Its dichlorinated pyridine core is a key pharmacophore in various compounds with potential applications in medicine and agriculture. The rationale for its investigation is multifaceted:

Pharmaceutical Synthesis: The compound serves as a precursor for the development of novel therapeutic agents. The pyridine scaffold is a common feature in many drugs, and the specific substitution pattern of this compound allows for the synthesis of targeted molecules with desired pharmacological profiles.

Agrochemical Development: In the agricultural sector, this chemical is utilized in the formulation of pesticides. chemimpex.com Its structure can be modified to create new herbicides and fungicides with improved efficacy and selectivity.

Materials Science: The unique electronic properties of the halogenated pyridine ring also make it a candidate for investigation in the field of materials science, for example, in the development of novel organic electronic materials.

A notable example of the academic interest in related structures is the synthesis of novel 2,6-dichloroisonicotinic acid derivatives, such as trifluoroethyl 2,6-dichloroisonicotinate (TFINA). Research has shown that these derivatives can act as effective elicitors, inducing the biosynthesis of valuable secondary metabolites in plant cell cultures, such as taxuyunnanine C in Taxus chinensis. nih.gov This highlights the potential of manipulating the core structure of such compounds to influence biological systems.

Current Research Landscape and Unaddressed Challenges in this compound Chemistry

The current research landscape for this compound and its derivatives continues to be active. Key areas of ongoing investigation include:

Development of Novel Synthetic Methodologies: Chemists are constantly seeking more efficient and sustainable methods for the synthesis and functionalization of this compound. This includes the exploration of new catalytic systems to achieve selective transformations at specific positions on the pyridine ring.

Exploration of New Biological Activities: Researchers are actively screening new compounds derived from this compound for a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.

Understanding Structure-Activity Relationships: A significant focus of current research is to understand how modifications to the structure of this compound and its derivatives impact their biological activity. This knowledge is crucial for the rational design of more potent and selective molecules.

Despite the progress made, several challenges remain in the chemistry of this compound:

Selective Functionalization: Achieving selective functionalization at the different positions of the pyridine ring can be challenging due to the similar reactivity of the two chlorine atoms. Developing new synthetic strategies to overcome this challenge is an ongoing area of research.

Green Chemistry Approaches: There is a growing need to develop more environmentally friendly synthetic routes for the production and modification of this compound, reducing the use of hazardous reagents and solvents.

Elucidation of Mechanisms of Action: For many of the biologically active compounds derived from this compound, the precise molecular mechanisms of action are not fully understood. Further research is needed to elucidate these mechanisms to guide the development of improved analogues.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7Cl2NO2 B1337556 Ethyl 2,6-dichloronicotinate CAS No. 58584-86-4

Properties

IUPAC Name

ethyl 2,6-dichloropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO2/c1-2-13-8(12)5-3-4-6(9)11-7(5)10/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKYBVLDQTWQETN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10483047
Record name Ethyl 2,6-dichloronicotinate
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Molecular Weight

220.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58584-86-4
Record name 3-Pyridinecarboxylic acid, 2,6-dichloro-, ethyl ester
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Record name Ethyl 2,6-dichloronicotinate
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Record name ethyl 2,6-dichloronicotinate
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Advanced Synthetic Methodologies for Ethyl 2,6 Dichloronicotinate and Its Derivatives

Retrosynthetic Analysis and Strategic Disconnections for Ethyl 2,6-dichloronicotinate

A retrosynthetic analysis of this compound (I) reveals several logical disconnections. The most apparent disconnection is at the ester linkage, leading to 2,6-dichloronicotinic acid (II) and ethanol (B145695). This is a standard and practical approach as the esterification of a carboxylic acid is a well-established transformation.

Further disconnection of 2,6-dichloronicotinic acid (II) can be envisioned through two primary routes. The first involves the simultaneous replacement of two chlorine atoms with hydroxyl groups, leading back to 2,6-dihydroxynicotinic acid (III), also known as citrazinic acid. This suggests a synthesis strategy involving the chlorination of a dihydroxy-substituted pyridine (B92270) precursor.

An alternative disconnection strategy for (II) involves the transformation of one of the chloro groups into an amino group, leading to 2-amino-6-chloronicotinic acid (IV). The amino group can then be retrosynthetically converted to a diazonium salt, which is a key intermediate in the Sandmeyer reaction for introducing a chlorine atom. This points towards a synthetic pathway starting from a readily available aminopyridine derivative.

Diverse Synthetic Routes to this compound: A Comparative Analysis

The synthesis of this compound can be achieved through several pathways, each with its own set of advantages and limitations. A common and practical approach involves the initial synthesis of 2,6-dichloronicotinic acid followed by esterification.

One of the primary methods for synthesizing the parent acid, 2,6-dichloronicotinic acid, starts from citrazinic acid (2,6-dihydroxyisonicotinic acid). This process involves the chlorination of citrazinic acid using a strong chlorinating agent such as phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃). The resulting 2,6-dichloronicotinic acid can then be esterified.

The esterification is typically carried out via a Fischer esterification, where the carboxylic acid is refluxed with an excess of ethanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comyoutube.com This acid-catalyzed reaction pushes the equilibrium towards the formation of the ethyl ester and water. masterorganicchemistry.com

Another viable route to 2,6-dichloronicotinic acid involves the use of 2-amino-6-chloronicotinic acid as a starting material. This pathway utilizes a Sandmeyer reaction, a versatile method for the substitution of an aromatic amino group. organic-chemistry.orgbyjus.commasterorganicchemistry.com The amino group is first converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. youtube.comyoutube.com The diazonium salt is then treated with a copper(I) chloride catalyst to replace the diazonium group with a chlorine atom, yielding 2,6-dichloronicotinic acid. masterorganicchemistry.com This is then followed by Fischer esterification as described previously.

Transition Metal-Catalyzed Syntheses of this compound

While direct transition-metal-catalyzed synthesis of this compound is not widely documented, related processes suggest potential applications. For instance, palladium-catalyzed hydrogenolysis has been employed for the dehalogenation of dihalopyridine esters. google.com This indicates the possibility of using palladium catalysts in the reverse reaction, the halogenation of a suitable pyridine precursor, although this is less common.

A more relevant application of transition metal catalysis is in the cross-coupling reactions of the resulting this compound to create more complex molecules. The chlorine atoms at the 2 and 6 positions are amenable to substitution via reactions like the Suzuki or Stille couplings, which utilize palladium catalysts to form new carbon-carbon bonds.

Organocatalytic Approaches in this compound Preparation

Organocatalysis offers a metal-free alternative for the synthesis of substituted pyridines. While a specific organocatalytic route to this compound is not established, general principles of organocatalytic pyridine synthesis could be adapted. For example, organocatalytic methods are known for the functionalization of pyridines, often proceeding through the formation of pyridinium (B92312) ions and subsequent reactions. However, the direct introduction of two chloro atoms at specific positions using these methods remains a synthetic challenge.

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of this compound synthesis, several aspects can be considered. The choice of chlorinating agents is critical; while effective, reagents like POCl₃ and PCl₅ are hazardous and produce significant waste. Exploring alternative, greener chlorination methods is an area of active research.

Furthermore, minimizing the use of hazardous solvents and optimizing reaction conditions to reduce energy consumption are key green chemistry considerations. The use of catalytic amounts of acid in Fischer esterification, as opposed to stoichiometric amounts, aligns with these principles. The development of solvent-free reaction conditions or the use of more environmentally benign solvents would further enhance the green credentials of the synthesis.

Reaction Mechanism Elucidation in the Formation of this compound

The formation of this compound from 2,6-dichloronicotinic acid via Fischer esterification proceeds through a well-understood mechanism. masterorganicchemistry.comyoutube.com The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This increases the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of the ethanol molecule. A tetrahedral intermediate is formed, and after a series of proton transfers, a molecule of water is eliminated as a good leaving group. Finally, deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final ester product. masterorganicchemistry.com

The mechanism for the formation of the precursor, 2,6-dichloronicotinic acid, depends on the chosen synthetic route. When starting from citrazinic acid, the chlorination with reagents like POCl₃ involves nucleophilic substitution of the hydroxyl groups. The reaction is often facilitated by the formation of a more reactive intermediate.

In the Sandmeyer route, the mechanism involves the formation of a diazonium ion from the amino group of 2-amino-6-chloronicotinic acid. byjus.com This is followed by a single-electron transfer from the copper(I) catalyst to the diazonium ion, leading to the formation of an aryl radical and nitrogen gas. The aryl radical then abstracts a chlorine atom from the copper(II) chloride, regenerating the copper(I) catalyst and forming the desired 2,6-dichloronicotinic acid. byjus.com

Optimization of Reaction Parameters for Enhanced Yield and Selectivity of this compound

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. In the chlorination of dihydroxy precursors, temperature control is a key factor. For instance, in related chlorinations, maintaining a low temperature can help to minimize the formation of side products.

For the Fischer esterification step, the use of a large excess of ethanol can shift the equilibrium towards the product side, thereby increasing the yield. The choice and concentration of the acid catalyst also play a significant role. While stronger acids can accelerate the reaction, they may also promote side reactions if not used in appropriate amounts. The reaction time and temperature are also important parameters to be optimized to ensure complete conversion without decomposition of the product.

In the Sandmeyer reaction, the temperature must be carefully controlled, typically kept low (0-5 °C), to prevent the premature decomposition of the diazonium salt. The stoichiometry of the reagents, including the amount of sodium nitrite and the acid, must be precise to ensure complete diazotization without unwanted side reactions.

Enantioselective and Diastereoselective Synthesis of Chiral Analogs Derived from this compound

The direct introduction of chirality onto the pyridine ring or its substituents originating from this compound is not a well-explored area of synthetic chemistry. Methodologies that are commonly employed for creating chiral centers, such as asymmetric hydrogenation, alkylation, or the use of chiral auxiliaries, have not been extensively applied to this compound as a starting material in the surveyed literature.

The lack of published research in this specific sub-field suggests that the development of enantioselective and diastereoselective methodologies for the synthesis of chiral analogs directly from this compound remains an open area for future investigation. Such research would be of significant interest for the synthesis of novel, stereochemically pure compounds with potential applications in medicinal chemistry and materials science.

Chemical Reactivity and Transformative Processes of Ethyl 2,6 Dichloronicotinate

Nucleophilic Aromatic Substitution (SNAr) Reactions Involving the Nicotinate (B505614) Core of Ethyl 2,6-dichloronicotinate

The electron-deficient nature of the pyridine (B92270) ring in this compound, accentuated by the two electron-withdrawing chlorine atoms, makes it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is a cornerstone of its synthetic utility.

Various nucleophiles can be employed to displace one or both of the chlorine atoms. For instance, the reaction with N-substituted anilines, such as N-methyl-4-methoxyaniline, can proceed at elevated temperatures to yield the corresponding 2-anilino-6-chloronicotinate derivative. nih.gov The reaction's regioselectivity, determining which chlorine atom is substituted, can be influenced by the electronic properties of other substituents on the pyridine ring. Generally, nucleophilic attack is favored at the position ortho to an electron-withdrawing group. nih.gov

In the synthesis of more complex heterocyclic systems, this compound can undergo sequential SNAr reactions. For example, it can be first reacted with a substituted benzimidazole (B57391), like 5,6-dialkoxy-1H-benzo[d]imidazole, in the presence of a base such as sodium hydride (NaH) or 1,4-diazabicyclo[2.2.2]octane (DABCO) in a solvent like dimethylformamide (DMF). google.comgoogle.com The resulting intermediate can then undergo a second substitution with a substituted phenol (B47542) using a base like cesium carbonate (Cs2CO3). google.comgoogle.com Similarly, reaction with an alkyl- or benzylamine (B48309) can be followed by substitution with a benzimidazole derivative under different conditions. google.comgoogle.com

The reaction conditions for SNAr on this compound can be tailored to achieve the desired outcome. These reactions are often carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (B87167) (DMSO) and may require heating. google.comgoogle.com The choice of base is also crucial and can range from strong bases like NaH to milder ones like potassium carbonate (K2CO3) or sodium bicarbonate (NaHCO3). google.comgoogle.comgoogle.comnewdrugapprovals.orggoogleapis.comnewdrugapprovals.orgrssing.comnewdrugapprovals.org

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

NucleophileReagents and ConditionsProduct Type
5,6-dialkoxy-1H-benzo[d]imidazoleNaH or DABCO, DMF, ~0 °C2-(Benzimidazol-1-yl)-6-chloronicotinate derivative
Substituted phenolCs2CO3, DMF, ~50 °C (on intermediate from above)2-(Benzimidazol-1-yl)-6-phenoxynicotinate derivative
Alkyl- or benzylamineTriethylamine (TEA), 2-methoxyethanol, ~80 °C2-(Alkyl/benzylamino)-6-chloronicotinate derivative
Cyclic amideNaH, DMF, ~0 °C2-(Cyclic amido)-6-chloronicotinate derivative
N-methyl-4-methoxyanilineHeat, 160 °C, solvent-free2-(N-methyl-4-methoxyanilino)-6-chloronicotinate derivative
3-(3,3,3-trifluoro-2,2-dimethyl-propoxy)-1H-pyrazoleK2CO3, DABCO, DMF, 14-25 °C2-Chloro-6-(pyrazol-1-yl)nicotinate derivative

Electrophilic Aromatic Substitution on the Pyridine Ring of this compound

Detailed research findings on the direct electrophilic aromatic substitution on the pyridine ring of this compound are not extensively documented in the provided search results. The presence of two strongly deactivating chloro substituents and the electron-withdrawing ester group generally makes the pyridine ring resistant to classical electrophilic attack. However, derivatization of the initial product of nucleophilic substitution can lead to further functionalization that may involve electrophilic-like reactions on attached moieties.

Ester Hydrolysis and Transesterification Pathways of this compound

The ethyl ester group of this compound and its derivatives can be readily transformed through hydrolysis or transesterification.

Ester Hydrolysis:

Base-mediated hydrolysis, or saponification, is a common transformation. For instance, derivatives of this compound can be hydrolyzed using bases like lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) in a mixture of solvents such as tetrahydrofuran (B95107) (THF) and methanol (B129727) (MeOH) or ethanol (B145695) (EtOH). google.comgoogle.comnih.gov This process cleaves the ethyl ester to yield the corresponding carboxylic acid, which is often a key intermediate for further derivatization, such as amide bond formation. google.comgoogle.comnih.gov

Transesterification:

While direct transesterification of this compound is not explicitly detailed, the reverse reaction, esterification, is mentioned. For example, a carboxylic acid derivative obtained from the hydrolysis of the corresponding ester can be re-esterified by reacting it with an alkyl halide, such as 2-iodopropane, in a suitable solvent like acetone (B3395972) to produce the isopropyl ester. nih.gov This indicates that the ester group can be interchanged, a process that falls under the umbrella of transesterification pathways.

Reduction and Oxidation Chemistry of this compound

The functional groups of this compound and its derivatives can undergo various reduction and oxidation reactions.

Reduction:

The ester functionality can be reduced to a primary alcohol. This transformation can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4). google.com Other potential reducing agents for esters include boranes and other complex metal hydrides. google.com The reduction of a related benzoic acid derivative to a hydroxymethyl compound has also been noted. nih.gov

The nitro group in derivatives, introduced through other synthetic steps, can be reduced to an amine. nih.gov This is a crucial transformation for introducing an amino group onto the pyridine ring system.

Oxidation:

The search results mention oxidation in a general sense as a possible transformation of derivatives obtained from this compound. google.com For instance, oxidation reactions can be performed using peroxycarboxylic acids like meta-chloroperoxybenzoic acid (m-CPBA). google.comgoogleapis.com However, specific examples of the oxidation of the this compound core itself are not provided.

Derivatization Strategies for Enhancing the Functional Utility of this compound

This compound serves as a scaffold for the synthesis of a wide array of derivatives with enhanced functional utility, particularly in the development of biologically active molecules.

A primary strategy involves the sequential displacement of the two chlorine atoms via SNAr reactions with different nucleophiles, as detailed in section 3.1. This allows for the introduction of diverse functionalities at the 2 and 6 positions of the pyridine ring.

The ester group at the 3-position provides another handle for derivatization. Following hydrolysis to the carboxylic acid, standard peptide coupling reagents like benzotriazol-1-yl-oxytripyrrolidinophosphonium-hexafluorophosphate (PyBop) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) with 1-hydroxybenzotriazole (B26582) (HOBt) can be used to form amides with various amines. nih.govnih.gov

Further modifications of the introduced substituents are also common. For example, a cyano group can be converted to a tetrazolyl ring, and a hydroxymethyl group can be methylated. nih.gov These derivatization strategies allow for the fine-tuning of the molecule's properties for specific applications.

Metalation and Cross-Coupling Reactions of Halogenated Nicotinates, Including this compound

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the halogenated nature of this compound makes it an excellent substrate for such transformations.

One of the most frequently employed cross-coupling reactions is the Suzuki-Miyaura coupling. In this reaction, a derivative of this compound, typically after a selective SNAr reaction at one of the chloro positions, is coupled with an aryl boronic acid or its pinacol (B44631) ester. google.comgoogle.com This reaction is catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) or [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl2(dppf)), in the presence of a base like sodium carbonate (Na2CO3) and is often heated. google.comgoogle.com

While not explicitly detailed for this compound itself, other cross-coupling reactions such as Stille, Hiyama, and Kumada couplings are generally applicable to aryl halides and are listed as relevant reactions for this compound. ambeed.com

Metalation is another key transformation. A related dichloropyridine derivative can be subjected to metalation using a strong base like n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi) at low temperatures, followed by quenching with an electrophile such as trimethyl borate (B1201080) (B(OMe)3) to introduce a boronic ester functionality. google.com This prepares the molecule for subsequent cross-coupling reactions.

Spectroscopic and Advanced Analytical Characterization of Ethyl 2,6 Dichloronicotinate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment of Ethyl 2,6-dichloronicotinate

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For this compound, a complete assignment of proton (¹H) and carbon-¹³ (¹³C) signals is paramount.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring and the protons of the ethyl ester group. The pyridine ring protons, influenced by the electron-withdrawing effects of the two chlorine atoms and the ethyl carboxylate group, would likely appear in the downfield region of the spectrum. The ethyl group would present as a quartet for the methylene (B1212753) (-CH₂-) protons, due to coupling with the adjacent methyl protons, and a triplet for the terminal methyl (-CH₃) protons.

The ¹³C NMR spectrum would complement the proton data by providing the chemical shifts for each unique carbon atom in the molecule. This includes the carbons of the pyridine ring, the carbonyl carbon of the ester, and the two carbons of the ethyl group. The positions of the dichlorinated carbons and the carboxylated carbon on the pyridine ring would be of particular diagnostic value.

Multidimensional NMR Techniques (e.g., 2D COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of two-dimensional (2D) NMR experiments is indispensable.

Correlation SpectroScopy (COSY): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, a key correlation would be observed between the methylene quartet and the methyl triplet of the ethyl group, confirming their adjacency. Any through-bond coupling between the aromatic protons would also be evident.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in an HSQC spectrum links a proton signal to the signal of the carbon to which it is attached. This allows for the direct assignment of carbon resonances for all protonated carbons in the molecule, such as the aromatic CH groups and the CH₂ and CH₃ of the ethyl ester.

Heteronuclear Multiple Bond Correlation (HMBC): This long-range heteronuclear correlation technique reveals couplings between protons and carbons that are separated by two or three bonds (and occasionally four in conjugated systems). HMBC is crucial for piecing together the molecular skeleton. For instance, correlations would be expected from the ethyl methylene protons to the ester carbonyl carbon and from the aromatic protons to various carbons within the pyridine ring, definitively establishing the position of the ethyl nicotinate (B505614) moiety relative to the chlorine substituents.

Solid-State NMR Applications for Crystalline Forms of this compound

While solution-state NMR provides data on the averaged structure of a molecule, solid-state NMR (ssNMR) offers insights into the structure and dynamics of molecules in their crystalline or amorphous solid forms. For this compound, ssNMR, particularly using techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS), could be employed to study its crystalline forms. This would be especially valuable for identifying the presence of different polymorphs, which may exhibit distinct ¹³C chemical shifts due to differences in crystal packing and intermolecular interactions. The study of quadrupolar nuclei like chlorine (³⁵Cl, ³⁷Cl) and nitrogen (¹⁴N) in the solid state could also provide further structural constraints.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis of this compound

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is routinely used to confirm the molecular weight of a compound and to deduce structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound (C₈H₇Cl₂NO₂), HRMS would be able to confirm the molecular formula by matching the experimentally measured exact mass to the theoretically calculated mass with a high degree of precision (typically within a few parts per million). This is a critical step in verifying the identity of the synthesized compound.

Tandem Mass Spectrometry (MS/MS) for Metabolite Identification

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific ion (a "parent" or "precursor" ion) is selected, fragmented, and the resulting "daughter" or "product" ions are analyzed. This technique is invaluable for structural elucidation and for identifying metabolites of a compound.

In the context of this compound, MS/MS analysis would involve the isolation and fragmentation of its molecular ion. The resulting fragmentation pattern would provide key structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) or the entire ester side chain. Cleavage of the bonds on the pyridine ring could also occur.

While the primary focus here is on the characterization of the parent compound, the principles of MS/MS are directly applicable to the identification of its potential metabolites in biological systems. For instance, hydrolysis of the ester group to form 2,6-dichloronicotinic acid would result in a predictable mass shift that could be readily detected by MS/MS.

X-ray Crystallography for Elucidating the Three-Dimensional Structure of this compound

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be generated, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high accuracy.

An X-ray crystallographic analysis of this compound would provide an unambiguous confirmation of its molecular structure. It would reveal the planarity of the pyridine ring, the conformation of the ethyl ester group relative to the ring, and the precise geometry of the carbon-chlorine bonds. Furthermore, the crystal structure would elucidate the intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the packing of the molecules in the solid state. This information is crucial for understanding the physical properties of the compound and can be correlated with data obtained from solid-state NMR.

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Identification and Polymorph Studies of this compound

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FTIR) and Raman spectroscopy, offers profound insights into the molecular structure of this compound by probing its molecular vibrations. These techniques are instrumental in identifying the functional groups present in the molecule.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which occurs at frequencies corresponding to specific vibrational modes that cause a change in the molecule's dipole moment. The FTIR spectrum of this compound displays characteristic absorption bands that confirm its structure. A prominent band for the C=O stretch of the ester group is expected in the 1720-1740 cm⁻¹ region. Other significant absorptions include those for the C-O stretching of the ester, the C=C and C=N stretching vibrations of the pyridine ring (typically between 1400-1600 cm⁻¹), and the C-Cl stretching vibrations, which are found at lower wavenumbers, generally in the 600-800 cm⁻¹ range.

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It detects vibrations that lead to a change in the polarizability of the molecule. For this compound, Raman spectroscopy is particularly effective for observing the symmetric vibrations of the dichlorinated pyridine ring, which may be less intense in the FTIR spectrum.

Beyond functional group analysis, vibrational spectroscopy is a critical tool for the study of polymorphism , which is the existence of a substance in multiple crystalline forms. Different polymorphs can have distinct physical properties, and their vibrational spectra will reflect the differences in their crystal lattice environments and intermolecular forces. These spectral differences can appear as shifts in peak positions, the splitting of peaks, or the appearance of new peaks. Therefore, a careful comparison of the FTIR and Raman spectra of different batches of this compound can be used to identify and distinguish between polymorphs.

Table 1: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Primary Technique
Ester C=O Stretching 1720 - 1740 FTIR
Ester C-O Stretching 1100 - 1300 FTIR
Aromatic C=C/C=N Stretching 1400 - 1600 FTIR/Raman

Chromatographic Techniques for Purity Assessment and Separation of this compound from Reaction Mixtures

Chromatographic methods are essential for determining the purity of this compound and for its separation from unreacted starting materials and byproducts.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of non-volatile compounds like this compound. The development of a specific and reliable HPLC method is crucial for accurate quantification.

A reversed-phase HPLC method is commonly employed, utilizing a nonpolar stationary phase (such as C18) and a polar mobile phase. The separation mechanism is based on the differential partitioning of the analyte and impurities between these two phases. Method development involves optimizing parameters such as the mobile phase composition (e.g., the ratio of acetonitrile (B52724) or methanol (B129727) to water), the flow rate, and the column temperature to achieve optimal resolution. A UV detector is typically used, as the pyridine ring in this compound absorbs UV light. An isocratic elution with a constant mobile phase composition may be sufficient, but a gradient elution, where the solvent strength is varied over time, might be necessary for complex mixtures.

Table 2: Illustrative HPLC Method Parameters for this compound Analysis

Parameter Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile:Water (e.g., 70:30 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique used to identify and quantify volatile and semi-volatile impurities that may be present in the reaction mixture following the synthesis of this compound.

In GC-MS, the sample is vaporized and the components are separated in a gas chromatograph based on their boiling points and interactions with the column's stationary phase. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint, allowing for definitive identification by comparison with established spectral libraries. This method is particularly adept at detecting residual solvents, unreacted starting materials, and low molecular weight side-products that could compromise the purity of the final product.

Table 3: Chemical Compounds Mentioned in this Article

Compound Name
This compound
Acetonitrile
Ethanol (B145695)
Methanol

Computational and Theoretical Investigations of Ethyl 2,6 Dichloronicotinate

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals of Ethyl 2,6-dichloronicotinate

While direct computational studies on this compound are not extensively available in the public domain, valuable insights can be drawn from studies on structurally similar compounds, such as ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate. researchgate.net In such systems, the distribution of electron density and the nature of the frontier molecular orbitals (HOMO and LUMO) are of particular interest. The pyridine (B92270) ring, being electron-deficient, is further influenced by the presence of two electron-withdrawing chlorine atoms. These chlorine atoms are expected to lower the energy of both the HOMO and LUMO, potentially increasing the molecule's electrophilicity.

Natural Bond Orbital (NBO) analysis is a powerful tool to study charge transfer and hyperconjugative interactions within a molecule. For a related bromo-substituted pyridine carboxylate, NBO analysis revealed significant electron delocalization from donor to acceptor orbitals, contributing to the molecule's stability. researchgate.net A similar analysis on this compound would likely show charge delocalization from the lone pairs of the oxygen and nitrogen atoms to the antibonding orbitals of the pyridine ring and the carbonyl group.

The calculated physicochemical properties from such studies, including dipole moment and polarizability, provide a comprehensive description of the molecule's electronic nature. For instance, the computed dipole moment of a related bromo-substituted pyridine carboxylate was found to be 2.2744 D. researchgate.net

Table 1: Calculated Electronic Properties of a Structurally Related Bromo-Substituted Pyridine Carboxylate researchgate.net

PropertyCalculated Value
Second-order perturbation energy E(2)25.77 kcal/mol
(Donor π(C13-C15) to acceptor π*(O4-C17))
Dipole Moment (μ)2.2744 D
Mean Polarizability (<α>)17.3225 × 10⁻²⁴ esu
First-order Hyperpolarizability (<β>)4.222 × 10⁻³⁰ esu

Density Functional Theory (DFT) Studies on Reactivity and Reaction Pathways of this compound

The global electrophilicity index (ω) is another important descriptor that can be calculated using DFT. mdpi.com Given the presence of multiple electron-withdrawing groups, this compound is expected to have a relatively high electrophilicity index, making it a good candidate for reactions with nucleophiles.

Furthermore, DFT can be employed to investigate the mechanisms of reactions involving this compound. For example, the acid-catalyzed esterification of carboxylic acids has been studied using DFT, revealing the formation of cyclic prereaction complexes and transition states. researchgate.net This methodology could be applied to understand the hydrolysis or transesterification reactions of this compound, providing valuable information on the reaction barriers and pathways.

Table 2: Conceptual DFT Reactivity Indices nih.govmdpi.com

IndexDefinitionSignificance
Chemical Potential (μ)μ ≈ -(I + A)/2Tendency of electrons to escape from the system.
Hardness (η)η ≈ (I - A)Resistance to change in electron distribution.
Electrophilicity (ω)ω = μ²/2ηPropensity to accept electrons.
Nucleophilicity (N)N = E_HOMO(Nu) - E_HOMO(TCE)Propensity to donate electrons.
Fukui Function (f(r))f(r) = [∂ρ(r)/∂N]_v(r)Indicates the most reactive sites in a molecule.

Molecular Dynamics Simulations to Explore Conformational Space and Interactions of this compound

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, allowing for the exploration of its conformational space and its interactions with other molecules. For this compound, MD simulations can shed light on the flexibility of the ethyl ester group and the interactions governed by the chlorinated pyridine core.

A crucial aspect of performing accurate MD simulations is the availability of a reliable force field. The development of force fields for halogenated organic compounds has been an active area of research. nih.govunipi.itacs.orgdntb.gov.ua Polarizable force fields, such as those based on the classical Drude oscillator model, have shown promise in accurately modeling the anisotropic nature of halogen bonding. nih.govnih.gov The development of such a force field for dichlorinated pyridines would be a prerequisite for realistic simulations of this compound.

Once a suitable force field is established, MD simulations can be used to explore the conformational landscape of the molecule. The rotation around the C-C and C-O bonds of the ethyl ester group will lead to different conformers, and MD simulations can determine their relative populations and the energy barriers between them.

Furthermore, MD simulations can be used to study the interactions of this compound with solvent molecules or with a biological target. For example, simulations of a nicotinic receptor neurotransmitter binding site have been used to explore the conformational dynamics upon ligand binding. elifesciences.orgnih.gov Similar simulations could be envisioned for analogs of this compound to understand their binding modes and interaction energies with a target protein. These simulations can reveal key intermolecular interactions, such as hydrogen bonds and halogen bonds, that stabilize the ligand-receptor complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives of this compound

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov While no specific QSAR studies on this compound derivatives are readily available, the principles of QSAR can be applied to design and optimize new analogs with desired properties.

A QSAR study typically involves a training set of molecules with known activities. For these molecules, a variety of molecular descriptors are calculated, which can be constitutional, topological, geometrical, or electronic in nature. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a mathematical model that relates these descriptors to the biological activity. nih.gov

For derivatives of this compound, a QSAR model could be developed to predict their activity as, for example, herbicides or pharmaceuticals. Descriptors could include steric parameters (e.g., molecular volume), electronic parameters (e.g., partial charges, dipole moment), and lipophilicity (e.g., logP). A study on quinolinone-based thiosemicarbazones, for instance, found that van der Waals volume, electron density, and electronegativity were important for their antituberculosis activity. nih.gov

The resulting QSAR model can then be used to predict the activity of new, untested derivatives of this compound, thereby guiding synthetic efforts towards more potent compounds. The predictive power of the model is typically assessed using a separate test set of molecules that were not used in the model development.

Table 3: Common Molecular Descriptors Used in QSAR Studies

Descriptor ClassExamples
ConstitutionalMolecular Weight, Number of atoms, Number of rings
TopologicalConnectivity indices, Wiener index, Randić index
GeometricalMolecular surface area, Molecular volume, Shape indices
ElectronicPartial charges, Dipole moment, HOMO/LUMO energies
PhysicochemicalLogP, Molar refractivity, Polarizability

Molecular Docking Studies for Elucidating Ligand-Receptor Interactions of this compound Analogs

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. nih.gov This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions.

While specific docking studies of this compound are not prevalent, studies on analogous compounds highlight the potential of this approach. For instance, molecular docking has been used to study the interactions of various pyridine derivatives with biological targets. nih.gov In a study of a bromo-substituted pyridine carboxylate, docking simulations against 14α-demethylase, an antifungal target, revealed a strong inhibitory potential with a binding energy of -8.05 Kcal/Mol. researchgate.net The presence of a halogen bond with the bromine atom was identified as a key interaction.

For analogs of this compound, molecular docking could be employed to investigate their binding to various enzymes or receptors. The docking results would provide insights into the binding mode, identifying key amino acid residues involved in the interaction. The chlorine atoms of this compound could potentially form halogen bonds with electron-donating residues in the binding pocket, while the ester group could participate in hydrogen bonding.

Virtual screening of libraries of this compound analogs against a specific target could lead to the identification of novel hit compounds. researchgate.net These in silico hits would then be prioritized for experimental testing, accelerating the process of drug or agrochemical discovery.

Table 4: Key Interactions in Ligand-Receptor Binding

Interaction TypeDescription
Hydrogen BondAn electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom.
Halogen BondA non-covalent interaction between a halogen atom (Lewis acid) and a Lewis base.
Hydrophobic InteractionThe tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules.
van der Waals ForcesWeak, short-range electrostatic attractive forces between uncharged molecules.
π-π StackingAttractive, noncovalent interactions between aromatic rings.

Exploration of Functional Roles and Applications of Ethyl 2,6 Dichloronicotinate in Specialized Research Fields

Ethyl 2,6-dichloronicotinate as a Versatile Synthon in Organic Synthesis

The reactivity of the chlorine atoms at the 2 and 6 positions of the pyridine (B92270) ring, coupled with the synthetic handle provided by the ethyl ester at the 3-position, makes this compound a sought-after precursor in synthetic chemistry. chemimpex.com These reactive sites allow for a variety of chemical transformations, enabling the introduction of diverse functionalities and the construction of intricate molecular frameworks.

Precursor in the Synthesis of Heterocyclic Scaffolds

This compound serves as a key starting material in the synthesis of various fused heterocyclic systems, which are prevalent in many biologically active compounds. The chlorine atoms can be displaced through nucleophilic substitution reactions, while the ester group can be modified or involved in cyclization reactions, leading to the formation of diverse heterocyclic cores.

One notable application is in the synthesis of naphthyridine scaffolds. Naphthyridines, which are bicyclic compounds containing two nitrogen atoms in a fused pyridine ring system, are of significant interest in medicinal chemistry due to their wide range of biological activities. researchgate.netekb.egthieme-connect.de While a direct synthesis of a naphthyridine from this compound is not explicitly detailed in the available research, a closely related isomer, ethyl 4,6-dichloronicotinate, is utilized in the synthesis of the kinase inhibitor Ripretinib. acs.orged.ac.uk In this synthesis, the dichloronicotinate derivative undergoes a series of reactions, including a nucleophilic aromatic substitution and subsequent cyclization, to form a 1,6-naphthyridin-2-one core. This synthetic strategy highlights the potential of dichloronicotinate esters as valuable precursors for this important class of heterocycles.

Similarly, pyridopyrimidines , another class of fused heterocyclic compounds with significant pharmacological properties, can potentially be synthesized from this compound. nih.govnih.gov The general synthetic strategies for pyridopyrimidines often involve the condensation of a substituted aminopyridine with a three-carbon unit. The functional groups on this compound could be chemically manipulated to generate a suitable aminopyridine precursor for such cyclization reactions. For instance, selective reduction of one of the chloro groups and subsequent amination could provide an entry point to the synthesis of pyridopyrimidine derivatives. A documented example involves the condensation of 4-Amino-2,6-dimethylpyrimidine-5-carboxaldehyde with 2,6-dichlorophenylacetonitrile to yield a pyridopyrimidine derivative, showcasing a relevant synthetic approach. prepchem.com

Heterocyclic ScaffoldSynthetic Precursor (or related)Key Reaction Type
1,6-Naphthyridin-2-oneEthyl 4,6-dichloronicotinateNucleophilic Aromatic Substitution, Cyclization
Pyridopyrimidine4-Amino-2,6-dimethylpyrimidine-5-carboxaldehyde and 2,6-dichlorophenylacetonitrileCondensation

Building Block for Natural Product Synthesis

While this compound is a valuable synthon for synthetic heterocycles, its direct application as a building block in the total synthesis of natural products is not prominently documented in publicly available scientific literature. purdue.edunih.govnih.govmdpi.com Many natural products feature complex, highly functionalized carbocyclic and heterocyclic cores, and their synthesis often relies on chiral pool starting materials or asymmetric synthesis strategies. nih.gov Although some natural products contain pyridine or even dichloropyridine moieties, the specific use of this compound as a starting material in their synthesis has not been reported in the reviewed literature. researchgate.net

Biological Activity Profiling and Mechanism of Action Studies of this compound Derivatives

The derivatives of this compound are of significant interest for their potential biological activities. The introduction of various substituents at the 2, 3, and 6 positions of the nicotinic acid scaffold can lead to a diverse array of compounds with the potential to interact with biological targets such as enzymes and receptors, and to modulate cellular pathways.

Enzymatic Inhibition Assays and Kinetic Characterization

Derivatives of nicotinic acid and related pyridine compounds have been investigated for their ability to inhibit various enzymes. For instance, nicotinamide has been shown to inhibit enzymes such as nicotinamide N-methyltransferase and NAD+-dependent enzymes. nih.govnih.gov The general principle of enzyme inhibition often involves the binding of the inhibitor to the active site or an allosteric site of the enzyme, thereby preventing the substrate from binding or the enzyme from catalyzing the reaction. researchgate.net

Enzyme Target ClassGeneral Inhibitor ClassKey Assay Parameter
KinasesSubstituted Pyridine DerivativesIC50
Nicotinamide N-MethyltransferaseNicotinamideInhibition Constant (Ki)

Receptor Binding Studies and Ligand Efficacy Assessment

The interaction of small molecules with cellular receptors is a fundamental aspect of pharmacology. Receptor binding assays are used to determine the affinity of a ligand (in this case, a derivative of this compound) for a specific receptor. nih.gov This is often measured as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in competitive binding assays where the test compound competes with a radiolabeled ligand for binding to the receptor. nih.gov

While specific receptor binding data for derivatives of this compound are not extensively reported, studies on related structures provide insights. For example, structure-affinity relationship studies have been conducted on analogs of SYA16263, which contains a dichloropyridine moiety, to evaluate their binding affinities at dopamine and serotonin receptor subtypes. nih.gov Such studies are crucial for understanding how structural modifications influence receptor affinity and selectivity. The efficacy of a ligand, which describes its ability to activate or inhibit a receptor upon binding, can be assessed through functional assays that measure the downstream signaling events initiated by receptor activation.

Receptor Target ClassLigand Class (related)Key Assay Parameter
Dopamine ReceptorsDichloropyridine-containing analogsBinding Affinity (Ki)
Serotonin ReceptorsDichloropyridine-containing analogsBinding Affinity (Ki)

Cellular Pathway Modulation by this compound Analogs

Analogs of nicotinic acid and its esters can influence various cellular signaling pathways. For instance, nicotinic acetylcholine receptor (nAChR) signaling has been shown to modulate pathways such as the Hippo and Notch signaling pathways, which are involved in cell proliferation and differentiation. researchgate.net Activation or inhibition of these pathways can have significant effects on cellular function.

Cellular PathwayModulating Agent (related)Potential Effect
Hippo SignalingNicotine (nAChR agonist)Regulation of cell proliferation and differentiation
Notch SignalingNicotine (nAChR agonist)Regulation of cell fate decisions
Lipid MetabolismNicotinic AcidActivation of GPR109A
Hippocampal Cell SignalingNicotineModulation of learning and memory processes

Antimicrobial and Antifungal Activity Mechanisms

While research directly investigating the antimicrobial and antifungal properties of this compound itself is limited, its significance lies in its role as a precursor for novel antimicrobial agents. The core structure of nicotinic acid and its derivatives has been a focal point in the development of new therapeutic compounds.

Newly synthesized acylhydrazone derivatives of nicotinic acid have demonstrated considerable activity against Gram-positive bacteria and notable, albeit lesser, activity against fungi of the Candida genus. nih.gov The antimicrobial efficacy of these derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms.

The general mechanisms of action for antimicrobial compounds can be broadly categorized and may offer insights into the potential activity of this compound derivatives. These mechanisms include:

Inhibition of Cell Wall Synthesis: Some antimicrobial agents disrupt the synthesis of peptidoglycan, a critical component of bacterial cell walls, leading to cell lysis.

Alteration of Plasma Membrane Integrity: Compounds can interfere with the structure and function of the cell membrane, causing leakage of intracellular components.

Disruption of Cellular Energy Production: Inhibition of key enzymes in metabolic pathways, such as ATP synthase, can lead to a reduction in cellular energy and subsequent cell death.

Inhibition of Nucleic Acid Synthesis: Interference with the replication and transcription of DNA and RNA can halt microbial growth.

Inhibition of Protein Synthesis: Targeting ribosomal subunits to disrupt protein synthesis is a common antimicrobial mechanism. mdpi.com

Modulation of Key Metabolic Pathways: Antimicrobials can act as antimetabolites, competitively inhibiting enzymes involved in essential metabolic pathways like folic acid synthesis.

For antifungal agents, common mechanisms of action that derivatives of this compound could potentially exhibit include:

Inhibition of Ergosterol Synthesis: Many antifungal drugs target the biosynthesis of ergosterol, a vital component of the fungal cell membrane.

Interaction with Membrane Sterols: Some compounds can directly bind to ergosterol, leading to the formation of pores and subsequent leakage of cellular contents.

Inhibition of Macromolecular Synthesis: Interference with the synthesis of DNA, RNA, or proteins can inhibit fungal growth. nih.gov

The lipophilic nature of certain derivatives can also play a crucial role in their antifungal activity, allowing them to disrupt the fungal cell membrane. nih.gov

Agricultural Science Research Involving this compound Scaffolds

In the realm of agricultural science, the pyridine motif present in this compound is a key structural feature in a number of commercially successful herbicides and insecticides. Research in this area focuses on synthesizing novel derivatives with enhanced efficacy and specific modes of action.

Herbicide Mode of Action Studies

Herbicides derived from picolinic acid, a class of compounds structurally related to nicotinic acid, are known to act as synthetic auxins or growth regulators. ucanr.edu These herbicides mimic the natural plant hormone auxin, leading to uncontrolled and disorganized plant growth, which ultimately results in the death of susceptible broadleaf weeds. ucanr.edu The typical symptoms of auxin-mimicking herbicides include the bending and twisting of stems and leaves. purdue.edu

The mode of action for herbicides is diverse and can be categorized based on the specific biological process they disrupt. okstate.edu Common herbicidal modes of action that could be relevant to derivatives of this compound include:

Inhibition of Photosynthesis: Many herbicides interfere with the process of photosynthesis, either by blocking electron transport or by inhibiting the synthesis of essential pigments like carotenoids. nih.gov

Inhibition of Amino Acid Synthesis: Targeting key enzymes in the biosynthetic pathways of essential amino acids is another effective herbicidal strategy. nih.gov

Inhibition of Lipid Synthesis: Some herbicides specifically target enzymes involved in the production of lipids, which are crucial for cell membrane formation and energy storage. nih.gov

Inhibition of Mitosis: Interference with cell division by disrupting microtubule formation can halt plant growth. nih.gov

The development of new herbicides often involves modifying existing chemical scaffolds to improve their selectivity and overcome weed resistance. The use of this compound as a starting material allows for the introduction of various functional groups, potentially leading to the discovery of novel herbicides with unique modes of action.

Insecticide Target Engagement Research

The dichloropyridine core of this compound is a significant feature in the development of certain insecticides. The primary target for many insecticides is the insect's nervous system. Key molecular targets include:

Voltage-gated sodium channels: These are essential for the propagation of nerve impulses.

Acetylcholinesterase: This enzyme is responsible for breaking down the neurotransmitter acetylcholine.

GABA receptors: These are involved in inhibitory neurotransmission.

Nicotinic acetylcholine receptors (nAChRs): These are crucial for excitatory neurotransmission in insects.

Derivatives of nicotinic acid, known as neonicotinoids, are a major class of insecticides that act as agonists of nAChRs. By binding to these receptors, they cause continuous nerve stimulation, leading to paralysis and death of the insect.

Research into novel insecticides derived from structures like this compound aims to identify compounds that can effectively engage with these or other insect-specific targets while exhibiting low toxicity to non-target organisms. The development of new insecticides is crucial for managing insect pests that have developed resistance to existing products.

Material Science and Polymer Chemistry Applications of this compound

The application of this compound in material science and polymer chemistry is an emerging area of research. The presence of the pyridine ring and reactive functional groups allows for its incorporation into polymeric structures, potentially imparting unique properties to the resulting materials.

Functionalized polymers are of significant interest due to their wide range of applications in fields such as optics, electronics, and catalysis. The introduction of specific functional groups, such as the nicotinate (B505614) ester moiety, can influence the thermal and mechanical properties of polymers.

Research in this area includes the synthesis of polymers with ester and amide functionalities in the polymer backbone. nih.gov The dehydrogenative polymerization of diols and diamines is one synthetic route to such materials. While direct polymerization of this compound is not widely reported, its derivatives could serve as monomers or functionalizing agents in various polymerization reactions.

For example, pyridine-containing polymers have been investigated for their potential use in:

Dye-containing polymers: The affinity of certain polymers for dyes is utilized in applications such as wastewater treatment and the development of sensory materials. mdpi.com

Catalysis: Pyridine-ligated metal complexes are used as catalysts in various chemical reactions, including ethylene polymerization. rsc.org The incorporation of such functionalities into a polymer support can lead to the development of recyclable and more stable catalysts.

The exploration of this compound and its derivatives in material science is still in its early stages, but the versatility of the pyridine scaffold suggests potential for the development of novel functional materials with tailored properties.

Environmental Fate and Ecotoxicological Research of Ethyl 2,6 Dichloronicotinate

Biodegradation Pathways and Microbial Metabolism of Ethyl 2,6-dichloronicotinate in Environmental Systems

One probable initial step in the biodegradation of this compound is the hydrolysis of the ethyl ester bond by microbial esterases, yielding 2,6-dichloronicotinic acid and ethanol (B145695). The resulting 2,6-dichloronicotinic acid would then be the primary substrate for further microbial degradation.

The biodegradation of chlorinated pyridines can be challenging for microorganisms due to the stability of the pyridine (B92270) ring and the presence of chlorine substituents. researchgate.nettandfonline.com However, some microbial strains have been shown to degrade chlorinated pyridines under both aerobic and anaerobic conditions. researchgate.net The degradation of the chlorinated pyridine ring often involves initial hydroxylation or dechlorination steps. For instance, the biodegradation of 6-chloronicotinic acid has been shown to proceed via hydrolytic dechlorination to form 6-hydroxynicotinic acid, which is then further metabolized. researchgate.net A similar pathway could be hypothesized for 2,6-dichloronicotinic acid, potentially involving sequential dechlorination and hydroxylation.

Another potential metabolic route is the cleavage of the pyridine ring. Bacteria are known to degrade pyridine and its derivatives through pathways that often involve hydroxylated intermediates. tandfonline.comresearchgate.net The complete mineralization of the pyridine ring would ultimately lead to the formation of carbon dioxide, water, and inorganic chloride.

Hypothesized Biodegradation Pathway of this compound:

StepReactionIntermediate/Product
1Ester Hydrolysis2,6-Dichloronicotinic acid + Ethanol
2Dechlorination/HydroxylationDichloro-hydroxypyridine carboxylic acid
3Ring CleavageAliphatic intermediates
4MineralizationCO2 + H2O + Cl-

It is important to note that the presence of two chlorine atoms on the pyridine ring may significantly hinder the rate of biodegradation compared to non-chlorinated or mono-chlorinated analogues. researchgate.net The persistence of organochlorine pesticides in the environment is a well-documented phenomenon. nih.govnih.govtandfonline.comijcrt.org

Abiotic Degradation Mechanisms (e.g., Photolysis, Hydrolysis) of this compound

Abiotic degradation processes, such as photolysis and hydrolysis, can contribute to the transformation of this compound in the environment.

Hydrolysis: The ethyl ester linkage in this compound is susceptible to hydrolysis, which can occur under both acidic and alkaline conditions. The rate of hydrolysis is influenced by pH and temperature. Enzymatic hydrolysis by extracellular enzymes in the environment can also contribute to this process. tandfonline.com The hydrolysis product would be 2,6-dichloronicotinic acid and ethanol. Studies on other nicotinate (B505614) esters have shown that the rate of hydrolysis can be influenced by the structure of the alcohol moiety and the presence of substituents on the pyridine ring. tandfonline.com

Photolysis: Photodegradation, or photolysis, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. Aromatic compounds, including pyridine derivatives, can undergo photolysis. rsc.orgyoutube.comyoutube.com The presence of chlorine atoms on the aromatic ring can influence the rate and pathway of photolysis. Research on the photolysis of 2-chloropyridine has shown that it can be degraded in aqueous solutions, leading to the formation of various intermediate products. nih.gov It is plausible that this compound could undergo similar photodegradation processes, potentially involving dechlorination and transformation of the pyridine ring. The photolytic degradation of aromatic compounds can be influenced by the presence of other substances in the environment that can act as photosensitizers.

Environmental Persistence and Mobility Assessment of this compound in Soil and Water Matrices

The environmental persistence and mobility of a chemical are key factors in determining its potential for environmental contamination.

Persistence: The persistence of this compound in the environment will be determined by the rates of its biodegradation and abiotic degradation. As a chlorinated aromatic compound, it is expected to exhibit a degree of persistence. nih.govijcrt.org The two chlorine atoms on the pyridine ring are likely to increase its resistance to microbial degradation, potentially leading to a longer half-life in soil and water. researchgate.net

Factors Influencing Persistence and Mobility:

FactorInfluence on this compound
Biodegradation Likely slow due to dichlorinated pyridine ring, leading to higher persistence.
Hydrolysis Can decrease persistence by transforming the parent compound.
Photolysis Can contribute to degradation, particularly in surface waters.
Soil Adsorption The hydrophobic nature of the dichlorinated ring may lead to sorption, reducing mobility.
Water Solubility The ester and potential carboxylic acid group can increase water solubility and mobility.

Ecotoxicity Mechanisms at the Molecular and Cellular Level in Aquatic and Terrestrial Organisms

The ecotoxicity of this compound to aquatic and terrestrial organisms has not been extensively studied. However, potential mechanisms of toxicity can be inferred from the toxicological profiles of related compounds, such as chloropyridines and other nitrogenous heterocyclic compounds. researchgate.net

Aquatic Organisms: Chlorinated compounds can exhibit toxicity to aquatic organisms. nih.govmq.edu.auwildfish.org The mode of action of many toxic substances at the molecular level involves interference with essential cellular processes. For a compound like this compound, potential mechanisms of toxicity in aquatic organisms could include:

Narcosis: Non-specific disruption of cell membranes due to the lipophilic nature of the molecule.

Enzyme Inhibition: Interaction with specific enzymes, disrupting metabolic pathways.

Oxidative Stress: Generation of reactive oxygen species (ROS) that can damage cellular components like DNA, proteins, and lipids.

Genotoxicity: Damage to the genetic material (DNA), which can lead to mutations and other adverse effects. Studies on o-chloropyridine have shown it to be mutagenic in some test systems. nih.gov

Terrestrial Organisms: In terrestrial organisms, exposure to this compound could occur through contaminated soil and water. The toxic mechanisms are likely to be similar to those in aquatic organisms, involving disruption of cellular functions. For soil-dwelling organisms, the compound's persistence and bioavailability in the soil matrix would be critical determinants of its toxicity. The lipophilic nature of organochlorine compounds can lead to their bioaccumulation in the fatty tissues of organisms, potentially leading to long-term toxic effects. nih.govnih.govijcrt.org

Q & A

Q. What are the standard methods for synthesizing ethyl 2,6-dichloronicotinate, and what parameters optimize yield?

this compound is typically synthesized via nucleophilic aromatic substitution (SNAr) using mthis compound as a precursor. A flow chemistry approach with methyl N-nitroso urethane (MNU), KOH, and 2,6-dichloronicotinic acid under steady-state conditions achieves 98% yield . Key parameters include:

  • Solvent : Ethyl acetate or acetic anhydride.
  • Catalyst : Bases like DABCO or DBU enhance regioselectivity .
  • Temperature : Reactions often proceed at ambient or mildly heated conditions (20–60°C).

Q. How is this compound characterized analytically?

Nuclear Magnetic Resonance (NMR) is standard for structural confirmation. For example, 1H^1H NMR (DMSO-d6) shows peaks at δ 8.33 (d, J=8.1HzJ = 8.1 \, \text{Hz}, 1H) and δ 3.88 (s, 3H) for the methyl ester group . High-performance liquid chromatography (HPLC) with >98.0% purity thresholds ensures quality control .

Q. What safety protocols are essential when handling this compound?

  • PPE : Gloves, protective eyewear, and lab coats to avoid dermal/ocular exposure.
  • Waste disposal : Segregate halogenated waste and collaborate with certified waste management services .
  • Ventilation : Use fume hoods to mitigate inhalation risks .

Q. What are the primary applications of this compound in drug development?

It serves as a key intermediate in synthesizing hypoglycemic agents (e.g., blood glucose regulators) and anti-vaccine derivatives like welfomycin analogs. Its chlorinated pyridine scaffold is leveraged for functionalization via SNAr reactions .

Advanced Research Questions

Q. How can regioselectivity in SNAr reactions of this compound be controlled?

Regioselectivity depends on the base and reaction conditions. For example:

  • DABCO selectively activates the C4 position for phenolate substitution, yielding C4-aryl derivatives.
  • DBU promotes C2 substitution under kinetic control . Computational studies (DFT) can model transition states to predict selectivity trends.

Q. What green chemistry approaches improve the sustainability of this compound synthesis?

Flow chemistry reduces solvent waste and energy consumption. A continuous-flow system with MNU and KOH achieves 98% yield in 18.3 minutes, minimizing stoichiometric reagent use . Solvent recovery (e.g., ethyl acetate) and catalytic recycling further enhance eco-efficiency.

Q. How do spectroscopic and computational methods resolve contradictions in reaction mechanism studies?

Discrepancies in proposed mechanisms (e.g., single-step vs. stepwise SNAr) are addressed via:

  • Kinetic isotope effects (KIE) to identify rate-determining steps.
  • DFT calculations to map energy profiles and intermediate stability .
  • In-situ IR/Raman spectroscopy to monitor transient species .

Q. What statistical frameworks are critical for validating preclinical data on this compound derivatives?

Follow NIH preclinical guidelines for reproducibility:

  • Sample size : Power analysis to ensure statistical significance.
  • Blinding : Reduce bias in efficacy/toxicity assessments.
  • ANOVA or t-tests for comparing treatment groups .

Q. How can structure-activity relationships (SAR) guide the design of novel this compound analogs?

  • Electron-withdrawing groups (e.g., -Cl, -NO2_2) at C2/C6 enhance electrophilicity for SNAr.
  • Steric effects : Bulky substituents at C3/C5 modulate binding affinity in target proteins .
  • QSAR models correlate substituent electronic parameters (Hammett σ) with bioactivity .

Q. What ethical considerations apply to in vivo studies of this compound-based therapeutics?

  • 3Rs principle : Replace, reduce, and refine animal use.
  • IACUC approval : Ensure humane endpoints and pain management .
  • Data transparency : Disclose conflicts of interest and negative results .

Methodological Frameworks

How can the PICOT framework structure research questions on this compound's therapeutic potential?

  • Population : Diabetic patients (P).
  • Intervention : Oral administration of this compound derivatives (I).
  • Comparison : Metformin (C).
  • Outcome : HbA1c reduction (O).
  • Time : 12-week trial (T) .

Q. What strategies ensure rigorous data analysis in kinetic studies of SNAr reactions?

  • Pseudo-first-order conditions : Excess nucleophile to isolate substrate kinetics.
  • Arrhenius plots : Determine activation energy (EaE_a) across temperatures.
  • Error bars : Report standard deviations from triplicate trials .

Tables

Table 1. Key NMR Data for this compound

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (JJ, Hz)
Pyridine H (C5)8.33d8.1
Pyridine H (C3)7.73d8.1
Methyl ester (-OCH3_3)3.88s

Table 2. Comparative Regioselectivity in SNAr Reactions

BasePosition SubstitutedYield (%)Selectivity Factor
DABCOC48515:1
DBUC27810:1

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